An In-Depth Technical Guide to 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2)
An In-Depth Technical Guide to 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2)
Abstract
This technical guide provides a comprehensive, in-depth analysis of 6-nitro-4-(trifluoromethyl)-1H-indazole, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, and the strategic incorporation of nitro and trifluoromethyl groups offers unique opportunities for modulating physicochemical properties and creating versatile intermediates for drug discovery.[1][2][3] This document details the compound's chemical identity, a robust synthesis protocol with mechanistic insights, its potential applications in research and development, and essential safety and handling information. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.
Core Compound Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and synthesis. 6-nitro-4-(trifluoromethyl)-1H-indazole is a specifically substituted indazole with distinct characteristics.
1.1. Chemical Identification
The following table summarizes the key identifiers for 6-nitro-4-(trifluoromethyl)-1H-indazole.
| Identifier | Value | Source |
| Compound Name | 6-nitro-4-(trifluoromethyl)-1H-indazole | ChemScene[4] |
| CAS Number | 1169788-32-2 | ChemScene[4] |
| Molecular Formula | C₈H₄F₃N₃O₂ | ChemScene[4] |
| Molecular Weight | 231.13 g/mol | ChemScene[4] |
| SMILES | O=c1cc(C(F)(F)F)c2cn[nH]c2c1 | ChemSrc[5] |
| InChIKey | OQSAMGQYHIMFPN-UHFFFAOYSA-N | ChemSrc[5] |
1.2. Physicochemical Data
The physicochemical properties of a molecule are critical predictors of its behavior in both chemical reactions and biological systems. The data below has been aggregated from chemical supplier databases and computational models.
| Property | Value | Source |
| Physical State | Solid (predicted) | - |
| Topological Polar Surface Area (TPSA) | 74.50 Ų | ChemSrc[5] |
| LogP (octanol-water partition coefficient) | 3.013 | ChemSrc[5] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[4] |
| Purity | ≥98% (typical commercial grade) | ChemScene[4] |
Synthesis Protocol and Mechanistic Rationale
2.1. Causality and Experimental Design
The chosen method is an electrophilic aromatic substitution (nitration) using a classic nitrating mixture of concentrated sulfuric and nitric acids.
-
Role of Sulfuric Acid (H₂SO₄): Sulfuric acid serves two critical functions. First, it acts as a proton source to protonate nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent. Second, it serves as the solvent and a dehydrating agent, absorbing the water generated during the reaction and driving the equilibrium towards product formation.
-
Regioselectivity: The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. The indazole nucleus itself has a complex directing influence. In this case, nitration is expected to occur at the C6 position, which is para to the pyrazole nitrogen (N1) and meta to the -CF₃ group at C4, leading to the desired product.
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Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (0-5°C) is crucial to prevent over-nitration (dinitration) and the formation of undesired side products. It also ensures the reaction proceeds safely.
2.2. Detailed Step-by-Step Synthesis Protocol
Objective: To synthesize 6-nitro-4-(trifluoromethyl)-1H-indazole via regioselective nitration of 4-(trifluoromethyl)-1H-indazole.
Materials:
-
4-(trifluoromethyl)-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice / Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)-1H-indazole (1.0 eq). Place the flask in an ice/water bath to cool.
-
Acid Addition: Slowly and carefully, add concentrated sulfuric acid (approx. 5 mL per gram of starting material) to the flask while stirring. Continue stirring in the ice bath until the starting material is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate, pre-cooled beaker or dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.05 eq). This process is highly exothermic and must be performed in an ice bath with extreme caution.
-
Nitration Reaction: Cool the solution of the starting material in sulfuric acid to 0-5 °C. Using the dropping funnel, add the pre-cooled nitrating mixture dropwise over 30-45 minutes. It is critical to monitor the internal temperature and ensure it does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Precipitation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: The crude solid can be further purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6-nitro-4-(trifluoromethyl)-1H-indazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
2.3. Synthesis Workflow Diagram
Figure 1: Workflow for the nitration of 4-(trifluoromethyl)-1H-indazole.
Applications in Drug Discovery and Medicinal Chemistry
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] The specific substitution pattern of 6-nitro-4-(trifluoromethyl)-1H-indazole makes it a particularly valuable intermediate.
3.1. The Role of the Indazole Scaffold
Indazoles are often used as bioisosteres for indoles or phenols. The bicyclic system provides a rigid framework for orienting substituents to interact with protein binding pockets. The N-H group can act as a hydrogen bond donor, while the pyrazole nitrogen can act as a hydrogen bond acceptor, enabling diverse binding interactions. This versatility is why many kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[2]
3.2. Strategic Value of Substituents
-
Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a key strategy in drug design.[7][8][9] Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's properties.[10] Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s, often blocking a potential site of metabolism.[11]
-
Increased Binding Affinity: The -CF₃ group can improve binding to protein targets through favorable hydrophobic or dipole interactions.
-
Improved Bioavailability: By increasing lipophilicity, the -CF₃ group can enhance a molecule's ability to cross cell membranes.[10]
-
-
Nitro (-NO₂) Group: The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle. Its primary utility in a building block like this is its potential for chemical transformation. The nitro group can be readily reduced to an amine (-NH₂). This amine then serves as a key point for diversification, allowing chemists to attach a wide array of different chemical groups through amide bond formation, sulfonamide formation, or reductive amination, enabling the rapid generation of compound libraries for screening.
3.3. Logical Framework for Application
The logical application of this compound in a drug discovery program is illustrated below. It begins with the core scaffold, which is then elaborated using the versatile nitro group to create a library of diverse compounds for biological screening.
Figure 2: Drug discovery workflow using the title compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-nitro-4-(trifluoromethyl)-1H-indazole is not publicly available, data from closely related nitroindazole compounds can be used to establish a precautionary handling protocol.[12] Substituted nitroaromatic compounds should always be handled with care.
4.1. Hazard Identification (based on related compounds)
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Skin Corrosion/Irritation: May cause skin irritation.[12]
-
Eye Damage/Irritation: May cause serious eye irritation.[12]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[12]
4.2. Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
4.3. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at 2-8°C.[4]
-
Disposal: Dispose of waste material in accordance with all local, regional, national, and international regulations.
Conclusion
6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its structure combines the privileged indazole scaffold with two strategically important functional groups: a trifluoromethyl group to enhance metabolic stability and binding affinity, and a synthetically versatile nitro group. The synthesis protocol outlined in this guide provides a reliable pathway to access this valuable intermediate. For researchers in medicinal chemistry, this compound represents a powerful starting point for the development of new libraries of bioactive molecules, particularly in the pursuit of kinase inhibitors and other targeted therapies.
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